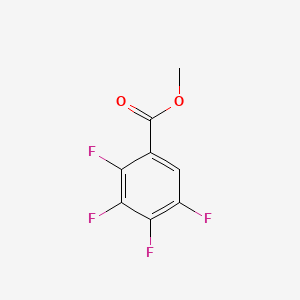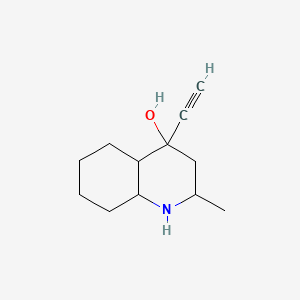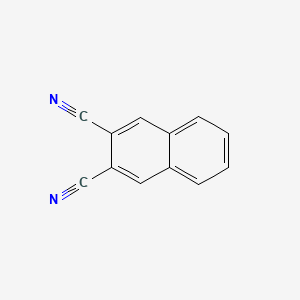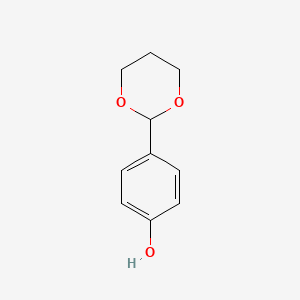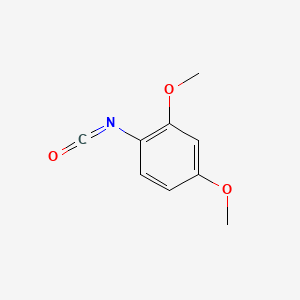
4-Phenylpyridine-2,5-dicarboxylic acid
Vue d'ensemble
Description
4-Phenylpyridine-2,5-dicarboxylic acid, commonly referred to as 4-PPD, is a dicarboxylic acid with a phenyl ring attached to the pyridine ring. It is a colorless or light yellow solid with a melting point of around 95°C. 4-PPD is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials. 4-PPD is also used as a catalyst in the production of polymers, dyes, and other organic products.
Applications De Recherche Scientifique
Synthesis and Derivative Preparation
4-Phenylpyridine-2,5-dicarboxylic acid has been a subject of study for its role in the synthesis of various chemical compounds. Prostakov et al. (1967) described the preparation of 3, 5-dimethyl-4-phenylpyridine, which was then used to produce this compound. This compound was further utilized to create derivatives like the dimethyl ester and bis(diethylamide) of the acid, leading to the synthesis of compounds like methyl 2-azafluorenone-4-carboxylate (Prostakov, Sorokin, & Ismailov, 1967).
Metal-Organic Frameworks (MOFs)
In the realm of metal-organic frameworks, 2-Phenylpyridine-5,4'-dicarboxylic acid, a derivative of this compound, has been used as an organic linking component. Dau et al. (2012) explored its application in the synthesis of various MOFs, such as Zr(4+)-based UiO-67-dcppy and Zn(2+)-based DMOF-1-dcppy. The study highlighted that these frameworks displayed similar properties to those prepared from biphenyldicarboxylic acid, with notable differences in gas sorption behavior due to the pyridine nature of the compound (Dau et al., 2012).
Herbicidal Activity
Phenylpyridines, derived from this compound, have been investigated for their herbicidal properties. Schäfer et al. (2003) synthesized novel phenylpyridines and analyzed their effectiveness against various weed species, finding that these compounds act by inhibiting protoporphyrinogen-IX-oxidase, demonstrating potential as herbicides (Schäfer, Hamprecht, Puhl, Westphalen, & Zagar, 2003).
Crystal Engineering
This compound is also significant in crystal engineering. Seaton et al. (2013) created multi-component crystals with 4-phenylpyridine and various benzoic acids to explore the influence of chemical and structural factors on hydrogen bonding and proton transfer. This study contributes to understanding the complex interactions in co-crystal and organic salt formation (Seaton, Munshi, Williams, & Scowen, 2013).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Mécanisme D'action
Target of Action
It’s known that pyridine dicarboxylic acid derivatives show potent inhibitory effects against various biological targets
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
It’s known that pyridine dicarboxylic acid derivatives can influence various biochemical pathways
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how these factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
4-Phenylpyridine-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions are crucial for the breakdown of lignin-derived aromatic compounds, facilitating the production of valuable bioproducts. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to the cleavage of aromatic rings and the formation of dicarboxylic acid products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of efflux pumps in bacterial cells, thereby affecting multidrug resistance mechanisms . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain dioxygenases by binding to their active sites, thereby preventing the degradation of aromatic compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. This compound interacts with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which facilitate the breakdown of lignin-derived aromatic compounds into dicarboxylic acids . These metabolic pathways are essential for the conversion of complex organic molecules into simpler, more accessible forms that can be utilized by cells for energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, which play a role in its cellular localization and accumulation . Additionally, binding proteins within the cytoplasm can facilitate the distribution of this compound to various cellular compartments, ensuring its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within these compartments is crucial for its role in modulating cellular processes and influencing gene expression and metabolic activity.
Propriétés
IUPAC Name |
4-phenylpyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFZVIRSYFJKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345908 | |
| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59195-28-7 | |
| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


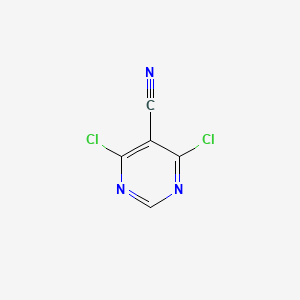
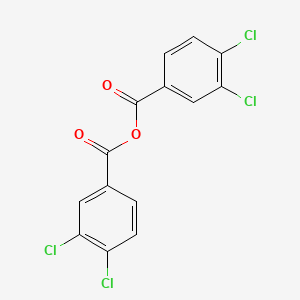


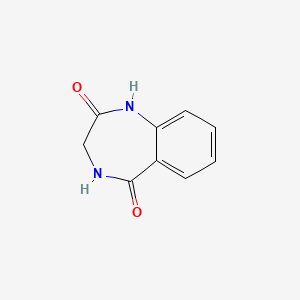
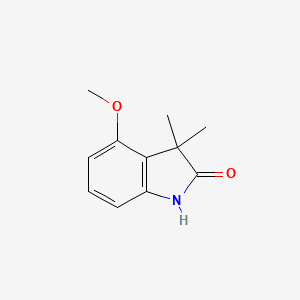
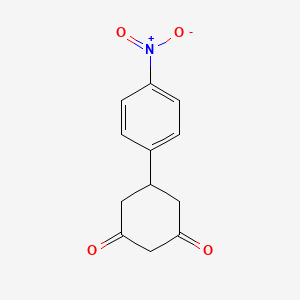
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)
